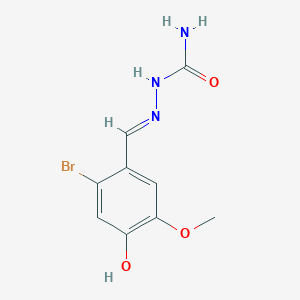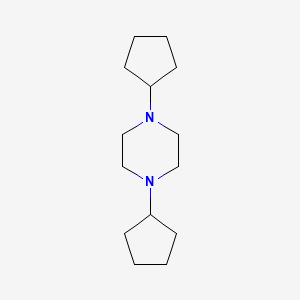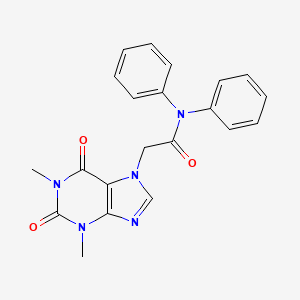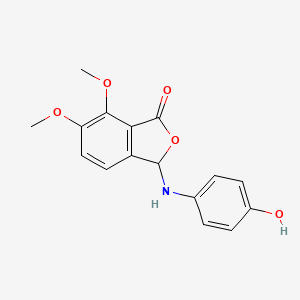![molecular formula C16H14FN3O2 B10877383 (1E)-1-[(3E)-4-(4-fluorophenyl)but-3-en-2-ylidene]-2-(4-nitrophenyl)hydrazine](/img/structure/B10877383.png)
(1E)-1-[(3E)-4-(4-fluorophenyl)but-3-en-2-ylidene]-2-(4-nitrophenyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Fluorophenyl)-3-buten-2-one 2-(4-nitrophenyl)hydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-3-buten-2-one 2-(4-nitrophenyl)hydrazone typically involves the reaction of 4-(4-fluorophenyl)-3-buten-2-one with 2-(4-nitrophenyl)hydrazine. The reaction is usually carried out in boiling ethanol containing a small amount of hydrochloric acid (0.2 mL; 37%) for about 1.5 hours. The product is then isolated by filtration, washed with ethanol, and recrystallized from dimethylformamide to obtain a high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
化学反応の分析
Types of Reactions
4-(4-Fluorophenyl)-3-buten-2-one 2-(4-nitrophenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or fluoro derivatives, while reduction could produce amines or alcohols.
科学的研究の応用
4-(4-Fluorophenyl)-3-buten-2-one 2-(4-nitrophenyl)hydrazone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound is used in the development of sensor materials for detecting ions and gases.
Analytical Chemistry: Hydrazones are employed in the selective extraction and spectroscopic determination of transition metals.
作用機序
The mechanism of action of 4-(4-fluorophenyl)-3-buten-2-one 2-(4-nitrophenyl)hydrazone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in inflammation or cancer pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- 4-(4-Fluorophenyl)-3-buten-2-one hydrazone
- 2-(4-Nitrophenyl)hydrazone derivatives
Uniqueness
4-(4-Fluorophenyl)-3-buten-2-one 2-(4-nitrophenyl)hydrazone is unique due to the presence of both fluorophenyl and nitrophenyl groups, which confer specific chemical and biological properties. These groups can enhance the compound’s stability, reactivity, and potential biological activity compared to other hydrazone derivatives .
特性
分子式 |
C16H14FN3O2 |
|---|---|
分子量 |
299.30 g/mol |
IUPAC名 |
N-[(E)-[(E)-4-(4-fluorophenyl)but-3-en-2-ylidene]amino]-4-nitroaniline |
InChI |
InChI=1S/C16H14FN3O2/c1-12(2-3-13-4-6-14(17)7-5-13)18-19-15-8-10-16(11-9-15)20(21)22/h2-11,19H,1H3/b3-2+,18-12+ |
InChIキー |
JCASTVMROJJCHY-YCOBMQIASA-N |
異性体SMILES |
C/C(=N\NC1=CC=C(C=C1)[N+](=O)[O-])/C=C/C2=CC=C(C=C2)F |
正規SMILES |
CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C=CC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B10877327.png)
![4-methoxy-N-{2-[(2-methylphenoxy)methyl]-4-oxoquinazolin-3(4H)-yl}benzamide](/img/structure/B10877328.png)

![N'-(2-{[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)thiophene-2-carbohydrazide](/img/structure/B10877337.png)


![2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B10877363.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-{[2-(phenylsulfonyl)hydrazinyl]carbonothioyl}-1,2-oxazole-4-carboxamide](/img/structure/B10877373.png)

![3-(2,4-dichlorophenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10877382.png)
![(2E)-3-{3-bromo-5-ethoxy-4-[2-oxo-2-(phenylamino)ethoxy]phenyl}prop-2-enoic acid](/img/structure/B10877394.png)
![1-Cyclopentyl-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10877403.png)
![2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10877404.png)
